
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. DCPA is a member of the amide family of herbicides and is commonly used in combination with other herbicides to increase its efficacy.
作用機序
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide works by inhibiting the growth of weed seedlings by interfering with the formation of new cells. It does this by inhibiting the activity of an enzyme called cellulose synthase, which is essential for cell wall formation. This leads to the death of the weed seedlings and prevents further growth.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have no significant effects on human health when used according to label instructions. However, it can have some physiological effects on plants and animals. For example, it can cause stunting of plant growth and reduce the reproductive capacity of some aquatic organisms.
実験室実験の利点と制限
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively inexpensive herbicide that is easy to obtain and use. It is also effective in controlling a wide range of weed species, making it a useful tool for researchers studying weed ecology and management. However, 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has some limitations, such as its low solubility in water, which can make it difficult to apply in some experimental settings.
将来の方向性
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide. One area of interest is exploring its potential as a pre-emergent herbicide in combination with other herbicides. Another area of research is investigating its effects on non-target organisms, such as pollinators and soil microorganisms. Additionally, there is a need for further research on the environmental fate and transport of 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide to better understand its potential impacts on the environment.
合成法
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide.
科学的研究の応用
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weed species, including annual and perennial grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is also known to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer alternative to other herbicides.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-3-7-16(22-2)15(9-11)20-17(21)8-5-12-4-6-13(18)10-14(12)19/h3-10H,1-2H3,(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBUPHJYATFGE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

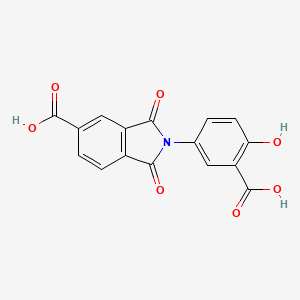
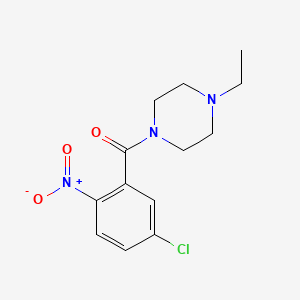

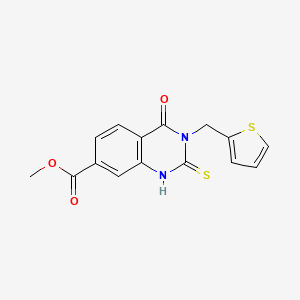

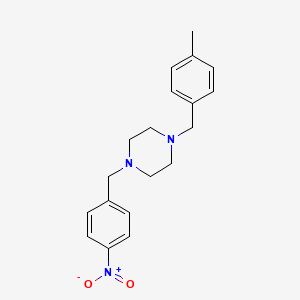

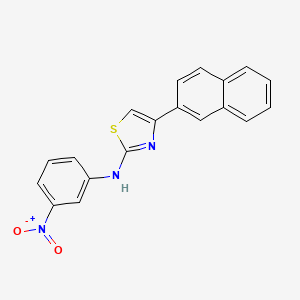
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)

![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)